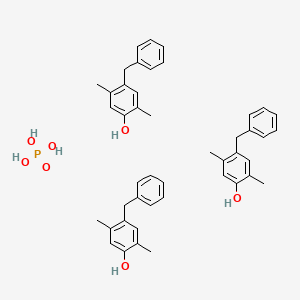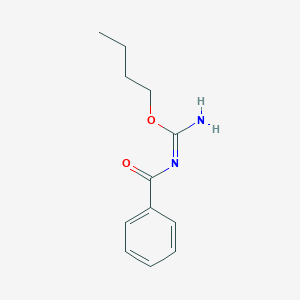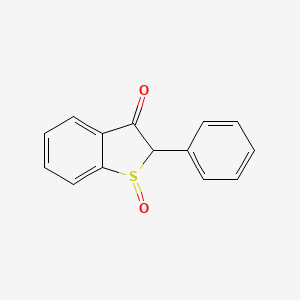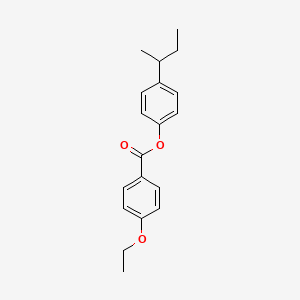![molecular formula C18H19N3O4S B14532184 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide CAS No. 62383-26-0](/img/structure/B14532184.png)
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide is a chemical compound known for its unique structure and properties. It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the coupling reaction of a diazonium salt with a suitable coupling component. The diazonium salt is prepared by diazotization of an aromatic amine, followed by coupling with a compound containing active methylene groups, such as benzoyl acetone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted aromatic compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other azo compounds.
Biology: Investigated for its potential as a biological probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and nonlinear optical materials.
Mechanism of Action
The mechanism of action of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azo compounds with sulfonamide groups, such as:
- 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]benzene-1-sulfonamide
- 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-chlorophenyl)benzene-1-sulfonamide .
Uniqueness
The uniqueness of 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]-N-(4-methylphenyl)benzene-1-sulfonamide lies in its specific structural features, such as the presence of both the diazenyl and sulfonamide groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62383-26-0 |
|---|---|
Molecular Formula |
C18H19N3O4S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
4-(2,4-dioxopentan-3-yldiazenyl)-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H19N3O4S/c1-12-4-6-16(7-5-12)21-26(24,25)17-10-8-15(9-11-17)19-20-18(13(2)22)14(3)23/h4-11,18,21H,1-3H3 |
InChI Key |
ZNFDWAODKFDVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
![Diethyl [5-amino-2-(aminomethyl)pentyl]phosphonate](/img/structure/B14532113.png)
![[2,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14532114.png)

![4-[(1-Oxidopyridin-1-ium-2-yl)sulfonylmethyl]benzonitrile](/img/structure/B14532120.png)

![2,8-Dimethylpyrimido[4,5-d]pyridazin-5(6H)-one](/img/structure/B14532128.png)


![{5,5-Diethoxy-4-[(propan-2-yl)oxy]pent-3-en-1-yl}benzene](/img/structure/B14532142.png)
![1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene](/img/structure/B14532149.png)

![(2R)-3-[2-(Benzyloxy)phenoxy]propane-1,2-diol](/img/structure/B14532169.png)
![S-{2-[(6-{[(4-Ethoxyphenyl)carbamoyl]amino}hexyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14532170.png)
